4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde
Description
4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 14001-63-9) is a pyrimidine derivative featuring a methyl group at position 4, a methylthio (-SMe) group at position 2, and a carbaldehyde (-CHO) moiety at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of peptidomimetics, kinase inhibitors, and heterocyclic libraries . Its reactivity at the aldehyde group enables condensation reactions, while the methylthio substituent facilitates nucleophilic displacement or oxidation to sulfone/sulfoxide derivatives for further functionalization .
Properties
IUPAC Name |
4-methyl-2-methylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-5-6(4-10)3-8-7(9-5)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAOTNPPRRYVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510039 | |
| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84755-30-6 | |
| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde typically involves the reaction of appropriate pyrimidine derivatives with methylthio and aldehyde functional groups. One common method includes the use of 4-chloro-2-methylthiopyrimidine as a starting material, which undergoes nucleophilic substitution reactions to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows standard organic synthesis protocols, involving controlled reaction conditions such as inert atmospheres and specific temperature ranges to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as hydroxide ions or primary amines.
Oxidation and Reduction: The aldehyde group can participate in oxidation and reduction reactions, forming corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like hydroxide ions or primary amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include substituted pyrimidines where the methylthio group is replaced by the nucleophile.
Oxidation: The major product is 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid.
Reduction: The major product is 4-Methyl-2-(methylthio)pyrimidine-5-methanol.
Scientific Research Applications
4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound with a pyrimidine ring substituted at the 4-position with a methyl group, at the 2-position with a methylthio group, and at the 5-position with an aldehyde group. The presence of these functional groups gives it unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Applications
This compound has various applications in scientific research. It can act as a building block for synthesizing pharmacologically active compounds, including kinase inhibitors for cancer . Research indicates it exhibits potential biological activities, such as antimicrobial and anticancer properties, suggesting that it may interact with various biological targets through its functional groups. The aldehyde can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function, while the methylthio group may enhance its reactivity and interaction with biological molecules.
Interaction Studies
Interaction studies of this compound focus on its ability to form covalent bonds with proteins and other biomolecules. These interactions can lead to inhibition of enzymatic functions, making it a candidate for further exploration in drug development. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.
Similar Compounds
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | Contains an amino group instead of a methyl group | Potentially different biological activities |
| 2-Methylthiopyrimidine | Lacks aldehyde functionality | Simpler structure; less reactive |
| 4-Methylpyrimidine | No methylthio or aldehyde groups | Different reactivity profile |
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The methylthio group may also play a role in modulating the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs of 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde, highlighting substituent variations and their implications:
Physicochemical Properties
| Property | This compound | 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde |
|---|---|---|---|
| Melting Point (°C) | Not reported | 183–184 | Not reported |
| Solubility | Low in water; soluble in DMF, DCM | Moderate in polar solvents | Low in water; soluble in acetonitrile |
| pKa (Predicted) | ~2.5 | 2.50±0.10 | ~2.3 |
Biological Activity
4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde (C7H8N2OS) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methylthio group and an aldehyde functional group. Research has indicated that it may possess various pharmacological properties, including antimicrobial and anti-inflammatory effects.
- Molecular Formula : C7H8N2OS
- Molecular Weight : 168.21 g/mol
- Structure : The compound features a pyrimidine ring substituted with a methylthio group at the 2-position and an aldehyde at the 5-position.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro, specifically interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 50 | 55 |
| 100 | 70 | 80 |
These findings indicate that higher concentrations of the compound correlate with increased inhibition of inflammatory markers.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The aldehyde group may interact with nucleophilic sites on enzymes involved in bacterial metabolism or inflammatory pathways.
- Modulation of Signal Transduction Pathways : The compound may affect pathways such as NF-kB, which is crucial in regulating immune responses and inflammation.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. Results indicated a significant reduction in biofilm formation at sub-inhibitory concentrations, suggesting potential use in treating infections associated with biofilm-forming bacteria.
- Inflammatory Response in Animal Models : In vivo studies using murine models of acute inflammation showed that administration of the compound reduced paw edema significantly compared to control groups, supporting its potential therapeutic application in inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes and purification methods for 4-methyl-2-(methylthio)pyrimidine-5-carbaldehyde?
- Methodological Answer : The synthesis typically begins with a pyrimidine backbone substituted at the 2-position with methylthio and 4-position with methyl groups. A key step involves introducing the aldehyde group at the 5-position via oxidation or nucleophilic substitution. For example, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde can undergo nucleophilic substitution using formaldehyde in the presence of a base (e.g., NaOH) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yields range from 60–85%, depending on reaction conditions .
Q. How can researchers analytically characterize this compound?
- Methodological Answer : Full characterization requires:
- NMR : - and -NMR to confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, methylthio group at δ 2.5 ppm) .
- IR : Stretching frequencies for C=O (~1700 cm) and C-S (~650 cm) .
- Mass Spectrometry : Molecular ion peak at m/z 184 (CHNOS) with fragmentation patterns confirming the aldehyde group .
- Elemental Analysis : Agreement with theoretical C, H, N, S composition (±0.3%) .
Q. What are the key reactivity differences between the aldehyde group and hydroxymethyl analogs (e.g., 4-methyl-2-(methylthio)pyrimidin-5-yl methanol)?
- Methodological Answer : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) and condensation reactions (e.g., hydrazine derivatives), while hydroxymethyl analogs undergo esterification or oxidation. For example, the aldehyde reacts with amines to form Schiff bases, critical in drug design, whereas the hydroxymethyl derivative may be acetylated for stability .
Advanced Research Questions
Q. How does regioselectivity in substitution reactions impact the synthesis of this compound derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The 5-position aldehyde directs electrophilic substitution to the 4- or 6-positions. For example, nitration under mild conditions (HNO/HSO, 0°C) favors the 6-position due to the electron-withdrawing aldehyde group. Computational studies (DFT) can predict reactivity trends by analyzing charge distribution .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Solubility : Use DMSO/water mixtures (≤1% DMSO) to avoid solvent interference.
- Assay Conditions : Standardize pH (7.4 for physiological studies) and temperature (37°C).
- Control Experiments : Include structurally similar analogs (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde) to isolate substituent effects .
Q. How can computational modeling predict the compound’s interactions with acetylcholinesterase (AChE) or carbonic anhydrase?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. Key steps:
Prepare the protein structure (PDB: 4EY7 for AChE).
Optimize ligand geometry (B3LYP/6-31G*).
Validate docking poses with free-energy calculations (MM-PBSA).
Results show the methylthio group enhances hydrophobic interactions with AChE’s active site, while the aldehyde forms hydrogen bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
